5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-[2,4,6-tri(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-11(2)14-8-15(12(3)4)19(16(9-14)13(5)6)17-10-18(22-21-17)20(23)24-7/h8-13H,1-7H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUYUFDMDGNVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NNC(=C2)C(=O)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The triisopropylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where 2,4,6-triisopropylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst. The final step involves esterification of the carboxylic acid group using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
TPPM serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules through various chemical reactions, including:
- Cyclization Reactions : TPPM can be used to synthesize other pyrazole derivatives.
- Functionalization : The presence of the carboxylic acid group allows for further modifications to create derivatives with tailored properties.
Biology
Research into TPPM's biological activity has highlighted its potential as a bioactive compound:
- Anticancer Properties : Preliminary studies suggest that TPPM can inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in growth and apoptosis. For instance, research indicates that TPPM may inhibit specific kinases associated with tumor growth.
- Anti-inflammatory Effects : Similar compounds in the pyrazole family have demonstrated anti-inflammatory properties, suggesting that TPPM could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : TPPM may exhibit antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, TPPM is being explored as a lead compound for drug development:
- Drug Design : Its structural features can be modified to enhance efficacy and reduce side effects in therapeutic applications.
- Targeted Therapy : Research is ongoing to identify specific molecular targets for TPPM, potentially leading to targeted cancer therapies.
Industrial Applications
TPPM's unique chemical properties lend themselves to various industrial applications:
- Material Science : It can be utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity.
- Agricultural Chemicals : There is potential for TPPM to be used in developing agrochemicals that require specific biological activity.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of TPPM demonstrated significant inhibition of growth in certain cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research on pyrazole derivatives has shown that compounds similar to TPPM possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that TPPM could be effective in managing conditions like arthritis or chronic inflammation.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Triisopropylphenyl vs. Trimethylphenyl
5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic Acid (CAS 1037690-98-4)
- Molecular Weight : 230.26 g/mol (vs. ~358.47 g/mol for the triisopropyl analog).
- Boiling Point : 447.9°C (vs. higher for the triisopropyl analog due to increased molecular weight).
- Lipophilicity : The trimethylphenyl group is less lipophilic (clogP ~3.5) compared to the triisopropylphenyl group (clogP ~6.2), impacting solubility in polar solvents .
- Applications : The trimethyl derivative is more water-soluble and may be preferred in aqueous-phase reactions, whereas the triisopropyl variant is suited for lipid-rich environments or as a synthetic intermediate in hydrophobic drug candidates.
Functional Group Comparison: Methyl Ester vs. Carboxylic Acid
5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic Acid
- Stability : The free acid is prone to decarboxylation under high temperatures, whereas the methyl ester is thermally stable, enabling use in high-temperature syntheses.
- Bioavailability : Esters are generally more membrane-permeable, making the methyl ester a preferable prodrug form in pharmacological research .
Data Tables
Table 1: Physical Properties of Selected Pyrazole Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | clogP | Application(s) |
|---|---|---|---|---|
| Target Compound (Methyl Ester) | ~358.47 | N/A | ~6.2 | Drug intermediates, ligands |
| 5-(Trimethylphenyl)-pyrazole-3-acid | 230.26 | 447.9 | ~3.5 | Aqueous-phase synthesis |
| FD&C Yellow No. 5 (Pyrazole-derived dye) | 534.36 | N/A | ~-0.5 | Food coloring, pharmaceuticals |
Table 2: Functional Group Impact on Properties
| Property | Methyl Ester | Carboxylic Acid |
|---|---|---|
| Solubility in H₂O | Low (lipophilic) | Moderate (ionizable) |
| Thermal Stability | High (resists decarboxylation) | Low (decarboxylates >200°C) |
| Bioavailability | High (enhanced membrane permeability) | Low (ionized at physiological pH) |
Research Findings and Implications
- Steric Effects : The triisopropylphenyl group impedes nucleophilic attack at the pyrazole ring, slowing undesired side reactions in synthesis .
- Metabolism : Esters like the target compound may undergo hepatic hydrolysis to the carboxylic acid, as seen in dye metabolism studies .
- Material Science : Bulky substituents improve thermal stability in polymers but reduce crystallinity, necessitating advanced characterization tools .
Biological Activity
5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester (commonly referred to as TPPM) is an organic compound notable for its unique structural properties and potential biological applications. This compound features a pyrazole ring substituted with a triisopropylphenyl group and a carboxylic acid methyl ester, which contribute to its distinct reactivity and biological interactions.
- Chemical Formula : CHNO
- CAS Number : 56192-91-7
- Molecular Weight : 328.45 g/mol
TPPM's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors that are crucial in various cellular processes, potentially leading to therapeutic effects such as anticancer activity.
Proposed Mechanisms:
- Enzyme Inhibition : TPPM may inhibit enzymes involved in cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity, impacting signaling pathways related to inflammation and cancer.
Biological Activities
Research has demonstrated that TPPM exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that TPPM can inhibit cancer cell growth through its interaction with cellular pathways responsible for proliferation and apoptosis.
- Anti-inflammatory Effects : Similar compounds in the pyrazole family have shown significant anti-inflammatory properties, indicating a potential for TPPM in treating inflammatory diseases.
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, suggesting that TPPM may also exhibit similar effects.
Structure-Activity Relationship (SAR)
The structural uniqueness of TPPM, particularly the triisopropylphenyl group, enhances its steric hindrance and influences its reactivity with biological targets. Comparative studies with similar compounds have highlighted the importance of substituent groups in modulating biological activity.
| Compound | Structure | Biological Activity |
|---|---|---|
| TPPM | TPPM Structure | Anticancer, Anti-inflammatory |
| 5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | Other Compound | Moderate anticancer |
| 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid | Another Compound | Anti-inflammatory |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to TPPM:
- Study on Inhibition of Enzymes : A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on specific enzymes related to cancer progression. Compounds demonstrated inhibition rates ranging from 30% to 72% at concentrations of 10 μM .
- Anti-inflammatory Activity Assessment : In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like ibuprofen .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
